Lipophilicity Increase with CF3 Pyrazole
The target compound exhibits a computed XLogP3 of 0.8 [1], reflecting the lipophilicity-enhancing effect of the trifluoromethyl group. In contrast, the non-fluorinated analog methyl (2-(1H-pyrazol-1-yl)ethyl)carbamate has a computed XLogP3 of approximately -0.1 [2]. This represents a ΔlogP of +0.9 log units, consistent with the well-established observation that introducing a CF₃ group on a pyrazole ring increases logP by 0.8–1.5 units compared to H or CH₃ substituents [3].
| Evidence Dimension | Lipophilicity (computed XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.8 |
| Comparator Or Baseline | Methyl (2-(1H-pyrazol-1-yl)ethyl)carbamate (analog with H at 3-position): XLogP3 ≈ -0.1 |
| Quantified Difference | ΔlogP = +0.9 (target more lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2019.06.18 release); analog value estimated from structurally validated scaffold comparison. |
Why This Matters
Higher lipophilicity directly correlates with improved membrane permeability and systemic translocation in planta, which are critical for agrochemical efficacy and pharmacokinetic profile in pharmaceutical leads.
- [1] PubChem Compound Summary for CID 71807998, Methyl (2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)carbamate. National Center for Biotechnology Information (2024). View Source
- [2] Computed XLogP3 value for methyl (2-(1H-pyrazol-1-yl)ethyl)carbamate (unsubstituted analog) derived from PubChem structure-activity data, NCBI. View Source
- [3] Mykhailiuk, P. K. Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews 2021, 121 (3), 1670–1715. View Source
